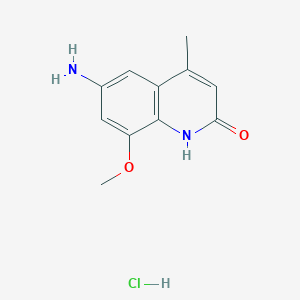
6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride (6AMM1,2DHQHCl) is a synthetic compound with a wide range of applications in the scientific research field. It is a crystalline, white powder that is soluble in water and ethanol. 6AMM1,2DHQHCl is commonly used in biochemical and physiological experiments due to its ability to act as a reversible inhibitor of phosphodiesterases (PDEs). This compound has been the subject of numerous studies which have revealed its potential as a therapeutic agent, as well as its potential in the development of new drugs.
Scientific Research Applications
1. Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives have been employed in the cyclization process to yield anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).
2. Antileishmanial and Antimalarial Activities
- Some derivatives of 6-amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride have demonstrated significant antileishmanial activity. This is observed in human macrophages infected with Leishmania tropica (Berman & Lee, 1983).
- Additionally, the compound and its analogues have shown potential as antimalarial agents. Their synthesis and evaluation in Plasmodium berghei in mice indicate a promising direction for malaria treatment (Carroll et al., 1976).
3. Antibacterial and Antiplaque Activities
- Derivatives of this compound have been synthesized and evaluated for their antibacterial and antiplaque activities. This includes studies on various substituted hydroxyquinolines (Warner et al., 1975).
4. Pharmacological Investigations
- The compound has been studied for its pharmacological properties, especially in the context of antiparasitic activities. For example, research on its enantiomers has explored their differential efficacy and toxicity profiles in antiparasitic applications (Nanayakkara et al., 2008).
5. Synthesis of Novel Derivatives
- Novel derivatives of this compound have been synthesized for various pharmacological studies, including as 5HT1B antagonists (Horchler et al., 2007).
6. Proton Sponge Applications
- The compound has been used in the synthesis of quinoline proton sponges, which are significant in various chemical processes (Dyablo et al., 2015).
7. Synthesis of Complexes for Spectroscopic Studies
- The compound has been used in synthesizing complexes important for spectroscopic characterization and thermal studies, demonstrating its utility in analytical chemistry (Patel & Patel, 2017).
properties
IUPAC Name |
6-amino-8-methoxy-4-methyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-6-3-10(14)13-11-8(6)4-7(12)5-9(11)15-2;/h3-5H,12H2,1-2H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFWUZIHTOXZBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2357280.png)
![N-[(4-Fluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2357281.png)
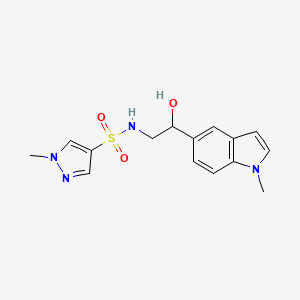
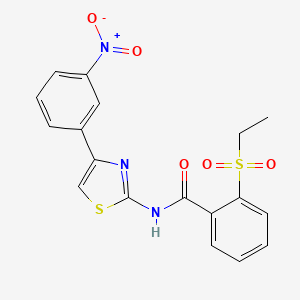
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)
![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)


![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)

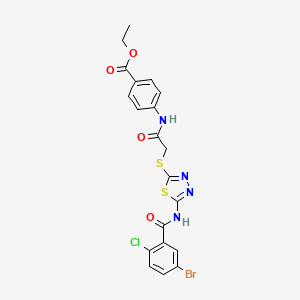
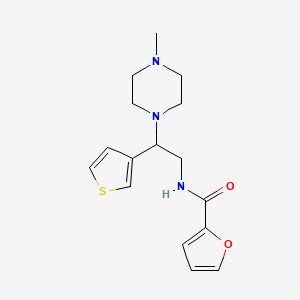

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)